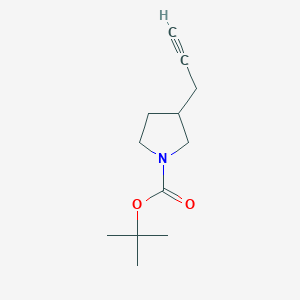
tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
Cat. No. B2767535
Key on ui cas rn:
1207840-16-1
M. Wt: 209.289
InChI Key: NHWWHIAYSRTQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455477B2
Procedure details


A flask was charged with tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate (155 g, 420. mmol) and (1,800 ml) and cooled to −80° C. A solution of butyllithium (370 ml, 2.20 equiv) was added dropwise such that the internal temperature was maintained at −80° C. After stirring for an addition hour at −80° C., the reaction mixture was quenched by the addition of 1,000 mL of saturated aqueous ammonium chloride. The resulting mixture was extracted with diethyl ether (3×1,000 mL). The combined organic layers were washed with brine (3×800 mL), then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate as light yellow oil.
Name
tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
155 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.C([Li])CCC>>[CH2:4]([CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1)[C:3]#[CH:2]
|
Inputs


Step One
|
Name
|
tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
|
|
Quantity
|
155 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(=CCC1CN(CC1)C(=O)OC(C)(C)C)Br
|
Step Two
|
Name
|
|
|
Quantity
|
370 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for an addition hour at −80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at −80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched by the addition of 1,000 mL of saturated aqueous ammonium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with diethyl ether (3×1,000 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (3×800 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)C1CN(CC1)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
